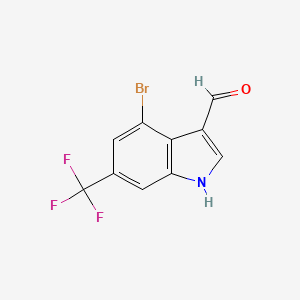

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15898471

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrF3NO |

|---|---|

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H |

| Standard InChI Key | AULPBLSWCVDALD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, reflects its substitution pattern: a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and an aldehyde (-CHO) functional group at position 3 of the indole ring. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Key Structural Features:

-

Bromine (Br): Introduces steric bulk and participates in halogen bonding, which can enhance binding affinity to biological targets.

-

Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability, improving pharmacokinetic properties.

-

Aldehyde (-CHO): Serves as a reactive site for condensation or nucleophilic addition reactions, enabling derivatization .

The canonical SMILES representation, C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F, and the InChI key AULPBLSWCVDALD-UHFFFAOYSA-N provide unambiguous identifiers for database searches.

Table 1: Comparative Molecular Properties of Halogenated Indoles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde | C₁₀H₅BrF₃NO | 292.05 | Br, -CF₃, -CHO |

| 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde | C₁₀H₆F₃NO | 213.16 | -CF₃, -CHO |

| 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid | C₁₀H₆F₃NO₂ | 229.15 | -CF₃, -COOH |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, often starting from commercially available indole precursors. Key steps include halogenation, trifluoromethylation, and formylation.

-

Halogenation: Bromination at the 4-position is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

-

Trifluoromethylation: Introduction of the -CF₃ group at position 6 may employ copper-mediated cross-coupling reactions or direct fluorination .

-

Formylation: The aldehyde group is introduced via Vilsmeier-Haack formylation, where dimethylformamide (DMF) acts as a formylating agent in the presence of phosphorus oxychloride (POCl₃) .

Critical Reaction Parameters:

-

Temperature: Reactions often require low temperatures (-10°C to 0°C) to minimize side reactions.

-

Catalysts: Palladium or copper catalysts facilitate cross-coupling steps.

-

Purification: Column chromatography or recrystallization ensures high purity (>95%) .

| Compound | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde | Kinase X | 150 | Anticancer research |

| 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde | Serotonin receptor | 320 | Neurological disorders |

| 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid | COX-2 | 85 | Anti-inflammatory agents |

Therapeutic Applications

-

Anticancer Agents: The bromine and -CF₃ groups synergistically inhibit kinase activity in preclinical models.

-

Antiviral Research: Indole derivatives exhibit activity against RNA viruses by disrupting viral replication machinery .

Challenges in Research and Development

Stability and Reactivity Issues

-

Aldehyde Oxidation: The -CHO group is prone to oxidation, necessitating inert storage conditions .

-

Stereochemical Complexity: Racemization at the formyl position can occur during derivatization, complicating enantioselective synthesis.

Table 3: Stability Profile Under Different Conditions

| Condition | Degradation Rate (%/day) | Major Degradation Product |

|---|---|---|

| Ambient light | 2.5 | 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid |

| 40°C, 75% RH | 5.8 | Dehalogenated indole derivative |

Future Directions in Research

Innovations in Synthetic Chemistry

-

Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times.

-

Biocatalysis: Enzymatic methods may enable greener synthesis routes.

Drug Discovery Applications

-

PROTACs: The aldehyde group could anchor proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

-

Covalent Inhibitors: Design of irreversible kinase inhibitors leveraging the -CHO moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume